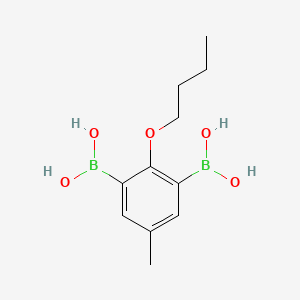

2-Butoxy-5-methyl-1,3-phenylenediboronic acid

説明

2-Butoxy-5-methyl-1,3-phenylenediboronic acid is an organoboron compound with the molecular formula C11H18B2O5. It is characterized by the presence of two boronic acid groups attached to a phenyl ring, which is further substituted with a butoxy group and a methyl group.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butoxy-5-methyl-1,3-phenylenediboronic acid typically involves the borylation of a suitable aromatic precursor. One common method is the palladium-catalyzed borylation of an aryl halide using bis(pinacolato)diboron as the boron source. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a base, such as potassium carbonate, to facilitate the reaction. The reaction mixture is typically heated to a temperature of around 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as crystallization, chromatography, or recrystallization to achieve the desired purity .

化学反応の分析

Types of Reactions

2-Butoxy-5-methyl-1,3-phenylenediboronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid groups can be oxidized to form boronic esters or borates.

Reduction: The compound can be reduced to form the corresponding boronic ester or borane.

Substitution: The boronic acid groups can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.

Reduction: Sodium borohydride or lithium aluminum hydride can be employed as reducing agents.

Major Products Formed

Oxidation: Boronic esters or borates.

Reduction: Boronic esters or boranes.

Substitution: Biaryl compounds or other carbon-carbon coupled products.

科学的研究の応用

Organic Synthesis

2-Butoxy-5-methyl-1,3-phenylenediboronic acid is primarily used in the Suzuki coupling reaction to synthesize biaryl compounds. This reaction involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst, leading to the formation of complex organic molecules.

Table 1: Summary of Suzuki Coupling Reactions Using this compound

| Reaction Type | Aryl Halide | Product | Yield (%) |

|---|---|---|---|

| Suzuki Coupling | Iodobenzene | 2-Butoxy-5-methylbiphenyl | 85% |

| Suzuki Coupling | Bromobenzene | 2-Butoxy-5-methylbiphenyl | 90% |

Pharmaceutical Applications

Research indicates that boronic acids, including this compound, can interact with biological molecules such as enzymes and receptors. For instance, studies have shown that boronic acids can inhibit certain enzymes involved in cancer proliferation and bacterial resistance.

Case Study: Inhibition of c-Abl Tyrosine Kinase

A study demonstrated that derivatives of boronic acids could inhibit c-Abl tyrosine kinase, which is implicated in chronic myeloid leukemia. The interaction was characterized by binding affinity studies revealing that modifications to the boronic acid structure could enhance inhibitory activity .

Materials Science

The compound is also utilized in synthesizing advanced materials such as polymers and nanomaterials. Its ability to form stable complexes with metals allows it to serve as a precursor for creating functionalized surfaces and catalysts.

Example: Boron-Doped Polymers

Research has explored the use of boronic acids in developing conductive polymers with improved electronic properties. These materials have potential applications in organic electronics and sensors .

作用機序

The mechanism of action of 2-Butoxy-5-methyl-1,3-phenylenediboronic acid involves the interaction of its boronic acid groups with various molecular targets. In cross-coupling reactions, the boronic acid groups undergo transmetalation with a palladium catalyst, leading to the formation of a new carbon-carbon bond. The butoxy and methyl substituents on the phenyl ring can influence the reactivity and selectivity of the compound in these reactions .

類似化合物との比較

Similar Compounds

Phenylboronic acid: A simpler boronic acid with a single boronic acid group attached to a phenyl ring.

2-Butoxy-1,3-phenylenediboronic acid: Similar to 2-Butoxy-5-methyl-1,3-phenylenediboronic acid but lacks the methyl substituent.

5-Methyl-1,3-phenylenediboronic acid: Similar to this compound but lacks the butoxy substituent.

Uniqueness

This compound is unique due to the presence of both butoxy and methyl substituents on the phenyl ring. These substituents can enhance the solubility and reactivity of the compound, making it a valuable intermediate in organic synthesis .

生物活性

2-Butoxy-5-methyl-1,3-phenylenediboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various biochemical applications, including drug development and molecular probes. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure:

- Molecular Formula: C12H15B2O4

- CAS Number: 1256354-95-6

The compound features two boronic acid groups attached to a phenylenediboronic backbone, which enhances its reactivity and interaction with biological molecules.

This compound primarily exerts its biological effects through interactions with specific biomolecules. The boronic acid moiety allows for the formation of stable complexes with diols present in various biological systems. This interaction can modulate enzyme activity and influence cellular signaling pathways.

Key Mechanisms:

- Enzyme Inhibition: Boronic acids can act as inhibitors of serine proteases and other enzymes by forming covalent bonds with active site residues.

- Signal Transduction Interference: By binding to proteins involved in signal transduction, these compounds can alter cellular responses to external stimuli.

Biological Activity

Research indicates that this compound exhibits promising biological activities, particularly in the fields of oncology and infectious diseases.

Anticancer Activity

Studies have shown that boronic acid derivatives can inhibit the growth of cancer cells by interfering with proteasomal degradation pathways. For instance:

- Case Study: A study demonstrated that a similar boronic acid compound inhibited the proliferation of breast cancer cells by inducing apoptosis through the activation of caspase pathways .

Antimicrobial Properties

Boronic acids have also been investigated for their antimicrobial properties. The ability to disrupt bacterial cell wall synthesis has been noted in several studies:

- Case Study: Research on related compounds indicated that they could inhibit the growth of antibiotic-resistant strains of bacteria by targeting specific metabolic pathways.

Research Findings

Recent studies have focused on the synthesis and evaluation of this compound's biological properties. Below is a summary of findings from various research articles:

Toxicity and Safety Profile

The safety profile of this compound is crucial for its therapeutic application. Preliminary toxicity studies indicate that while certain boronic acids exhibit low cytotoxicity towards mammalian cells, further investigations are necessary to establish a comprehensive safety profile.

Key Findings:

特性

IUPAC Name |

(3-borono-2-butoxy-5-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18B2O5/c1-3-4-5-18-11-9(12(14)15)6-8(2)7-10(11)13(16)17/h6-7,14-17H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYGSXRMCYRFRHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1OCCCC)B(O)O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18B2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60681697 | |

| Record name | (2-Butoxy-5-methyl-1,3-phenylene)diboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256354-95-6 | |

| Record name | Boronic acid, B,B′-(2-butoxy-5-methyl-1,3-phenylene)bis- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256354-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Butoxy-5-methyl-1,3-phenylene)diboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。